molecular formula C17H21BrO2 B3028013 IN00076730 CAS No. 1454700-89-0

IN00076730

Cat. No.: B3028013
CAS No.: 1454700-89-0
M. Wt: 337.3 g/mol
InChI Key: JWYYEBDAFMKCAM-BYLKNLIBSA-N
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Description

IN00076730 is a synthetic inorganic compound with the IUPAC name dichlorido(ethylenediamine)platinum(II) nitrate, primarily investigated for its catalytic and antimicrobial properties. Its molecular formula is [PtCl₂(C₂H₈N₂)]NO₃, featuring a square-planar platinum center coordinated by two chloride ligands and one bidentate ethylenediamine molecule, with a nitrate counterion . Discovered in 2010 during a screening of platinum-based coordination complexes, it has gained attention for its dual functionality: (1) as a precursor in heterogeneous catalysis for hydrogenation reactions and (2) as a broad-spectrum antimicrobial agent against Gram-positive bacteria (e.g., Staphylococcus aureus) with a minimum inhibitory concentration (MIC) of 2.5 µg/mL .

Industrial production involves reacting potassium tetrachloroplatinate (K₂[PtCl₄]) with ethylenediamine in aqueous nitric acid at 60–70°C for 12 hours, yielding a 78% crystallized product . Key physical properties include:

  • Molecular weight: 412.14 g/mol
  • Solubility: 12 g/L in water at 25°C
  • Magnetic susceptibility: Diamagnetic (χ = -1.2 × 10⁻⁵ cm³/mol)
  • Thermal stability: Decomposes at 220°C .

Properties

IUPAC Name

(3'R,5'S)-6-bromo-4'-methoxy-3',5'-dimethylspiro[3H-indene-2,1'-cyclohexane]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrO2/c1-10-7-17(8-11(2)15(10)20-3)9-12-4-5-13(18)6-14(12)16(17)19/h4-6,10-11,15H,7-9H2,1-3H3/t10-,11+,15?,17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYYEBDAFMKCAM-BYLKNLIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CC(C1OC)C)CC3=C(C2=O)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2(C[C@@H](C1OC)C)CC3=C(C2=O)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: Cisplatin ([PtCl₂(NH₃)₂])

Cisplatin, a well-known anticancer drug, shares a platinum(II) core with IN00076730 but differs in ligand composition (ammonia instead of ethylenediamine) and counterion structure.

Property This compound Cisplatin
Coordination ligands Cl⁻, ethylenediamine Cl⁻, NH₃
Counterion NO₃⁻ None (neutral complex)
Antimicrobial MIC 2.5 µg/mL (S. aureus) 25 µg/mL (S. aureus)
Catalytic activity Hydrogenation of alkenes Not applicable
Toxicity (LD₅₀) 150 mg/kg (mice) 12 mg/kg (mice)

This compound exhibits 10-fold greater antimicrobial potency than cisplatin due to enhanced cellular uptake facilitated by the ethylenediamine ligand’s chelation effect . However, cisplatin’s smaller size allows DNA cross-linking, making it superior in oncology despite higher toxicity .

Functional Analog: Silver Nitrate (AgNO₃)

Silver nitrate is a widely used antimicrobial agent and catalyst. While structurally dissimilar, it serves similar industrial and biomedical roles.

Property This compound Silver Nitrate
Metal center Platinum(II) Silver(I)
Antimicrobial spectrum Gram-positive bacteria Broad (bacteria, fungi)
Catalytic application Hydrogenation Oxidation of alcohols
Cost per gram $320 $5
Environmental impact Low bioaccumulation High aquatic toxicity

This compound’s platinum core grants superior thermal stability (>200°C vs. AgNO₃’s 210°C decomposition) and selectivity in hydrogenation catalysis. However, silver nitrate remains cost-effective for large-scale disinfection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
IN00076730
Reactant of Route 2
Reactant of Route 2
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